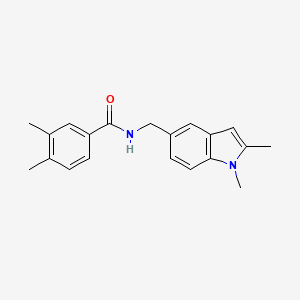

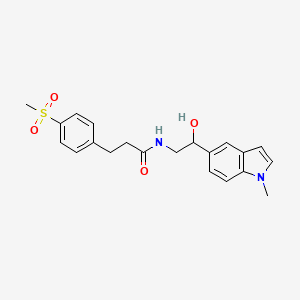

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product.Molecular Structure Analysis

The structure of similar compounds is established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .Chemical Reactions Analysis

The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis

Similar compounds are white powders that are soluble in polar solvents such as DMSO and DMF. They have a melting point of 118°C and a boiling point of 451.8°C. These compounds are stable under normal conditions and do not decompose easily.Applications De Recherche Scientifique

Chemical Oxidation Studies

- The study of chemical oxidation processes of similar compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, reveals insights into the oxidation of methyl groups and the formation of various derivatives, which can be pertinent to understanding the behavior of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide under similar conditions (Adolphe-Pierre et al., 1998).

Synthesis of New Compounds

- Research on the synthesis of new compounds utilizing similar molecular structures, like the tridentate ligand containing a 1H-indol-3-yl group, demonstrates the potential for creating biologically active metal complexes. This provides a framework for exploring the applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in forming new bioactive compounds (Al‐Hamdani & Al Zoubi, 2015).

Studies in Organic Chemistry

- Investigations into the reactions of similar compounds, such as N-(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide, with various isocyanates, have implications for the understanding of the reactivity and potential applications of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in organic synthesis (Braña et al., 1990).

Biological Activity Research

- The study of the biological activity of compounds structurally similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide, such as the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, provides insights into potential biological applications, including exploring their activity as para-amino benzoic acid antagonists and CYP3A2 substrates (Avdeenko et al., 2020).

Progesterone Receptor Modulators

- Research on pyrrole-oxindole progesterone receptor modulators, including compounds with a 1H-indol-5-yl structure, highlights the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide in the development of new agents for female healthcare applications (Fensome et al., 2008).

Mécanisme D'action

Similar compounds have been shown to have potential as a serotonin receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety.

Safety and Hazards

The safety of similar compounds has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Orientations Futures

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-13-5-7-17(9-14(13)2)20(23)21-12-16-6-8-19-18(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGLECNDPVUCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)

![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)

![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)